molecular formula C11H15N B13056135 (1S)-1-(3,4-Dimethylphenyl)prop-2-enylamine

(1S)-1-(3,4-Dimethylphenyl)prop-2-enylamine

Cat. No.: B13056135
M. Wt: 161.24 g/mol
InChI Key: LXZQNSNFFQQICR-NSHDSACASA-N
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Description

(1S)-1-(3,4-Dimethylphenyl)prop-2-enylamine is an organic compound that belongs to the class of amines. This compound features a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and an allylamine group attached to the first carbon of the prop-2-enyl chain. The stereochemistry of the compound is specified as (1S), indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3,4-Dimethylphenyl)prop-2-enylamine can be achieved through several synthetic routes. One common method involves the alkylation of 3,4-dimethylphenylacetonitrile with allyl bromide, followed by reduction of the resulting nitrile to the corresponding amine. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3,4-Dimethylphenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound to saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of new amine derivatives.

Scientific Research Applications

(1S)-1-(3,4-Dimethylphenyl)prop-2-enylamine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3,4-Dimethylphenyl)prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3,4-Dimethylphenyl)prop-2-enylamine: Unique due to its specific stereochemistry and substitution pattern.

    (1R)-1-(3,4-Dimethylphenyl)prop-2-enylamine: Similar structure but different stereochemistry.

    (1S)-1-(3,4-Dimethylphenyl)prop-2-ynylamine: Similar structure but with a triple bond instead of a double bond.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both methyl groups on the phenyl ring

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(1S)-1-(3,4-dimethylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C11H15N/c1-4-11(12)10-6-5-8(2)9(3)7-10/h4-7,11H,1,12H2,2-3H3/t11-/m0/s1

InChI Key

LXZQNSNFFQQICR-NSHDSACASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](C=C)N)C

Canonical SMILES

CC1=C(C=C(C=C1)C(C=C)N)C

Origin of Product

United States

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